molecular formula C19H19N5O2 B3001222 N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide CAS No. 1421452-55-2

N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide

Cat. No.: B3001222
CAS No.: 1421452-55-2
M. Wt: 349.394
InChI Key: SZUWWHXSJRELQF-UHFFFAOYSA-N
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Description

“N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide” is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a pyridine ring, a pyrrolidine ring, and a benzamide moiety. Compounds with such diverse structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide” likely involves multiple steps, each targeting the formation of specific rings and linkages. A possible synthetic route could include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

    Construction of the pyridine ring: Pyridine rings are often synthesized via condensation reactions involving aldehydes and ammonia or amines.

    Synthesis of the pyrrolidine ring: This can be done through cyclization reactions involving amines and carbonyl compounds.

    Coupling reactions: The final steps would involve coupling the different ring systems together, possibly using palladium-catalyzed cross-coupling reactions or other suitable methods.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This often involves:

    Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.

    Purification processes: Using techniques such as crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The presence of multiple nitrogen atoms and aromatic rings makes it susceptible to oxidation reactions.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyridine ring.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

The compound “N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide” could have several scientific research applications:

    Medicinal Chemistry: Due to its complex structure, it might exhibit biological activity and could be investigated as a potential drug candidate.

    Materials Science: The unique electronic properties of the oxadiazole and pyridine rings could make it useful in the development of new materials, such as organic semiconductors.

    Chemical Biology: It could be used as a probe to study biological processes or as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of “N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide” would depend on its specific biological target. Potential mechanisms could include:

    Binding to enzymes or receptors: The compound might interact with specific enzymes or receptors, inhibiting or activating their function.

    Modulation of signaling pathways: It could affect cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to “N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide” might include other benzamide derivatives or compounds containing oxadiazole and pyridine rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which could confer unique biological or chemical properties not found in other similar compounds.

Biological Activity

N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H26N6O2C_{22}H_{26}N_6O_2, with a molecular weight of 406.49 g/mol. The structure features a benzamide core linked to a pyrrolidine moiety and a pyridine ring substituted with a 1,2,4-oxadiazole group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the 1,2,4-Oxadiazole : This involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
  • Pyridine and Pyrrolidine Attachment : The oxadiazole group is then coupled with pyridine derivatives using coupling agents like EDC or DCC.
  • Final Benzamide Formation : The final step involves acylation of the amine group in the pyrrolidine to form the benzamide linkage.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and pyridine moieties exhibit significant anticancer properties. For instance, similar compounds have shown activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF7 (Breast)5.0
Compound BHeLa (Cervical)3.5
This compoundA549 (Lung)4.8

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

In addition to anticancer properties, compounds with oxadiazole structures have demonstrated antimicrobial effects against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These results indicate potential applications in treating bacterial and fungal infections.

Case Studies

  • In Vivo Studies : A study conducted on mice bearing tumor xenografts showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups.
    • Tumor Volume Reduction :
    Control Group Volume=200 mm3;Treated Group Volume=80 mm3\text{Control Group Volume}=200\text{ mm}^3;\quad \text{Treated Group Volume}=80\text{ mm}^3
  • Toxicity Assessments : Toxicity studies in zebrafish models indicated an LC50 of 14.01 mg/L for related oxadiazole compounds, suggesting a favorable safety profile for further development .

Properties

IUPAC Name

N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-13-21-19(26-23-13)16-8-5-10-20-17(16)24-11-9-15(12-24)22-18(25)14-6-3-2-4-7-14/h2-8,10,15H,9,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUWWHXSJRELQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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